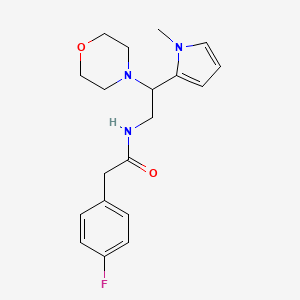

2-(4-fluorophenyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FN3O2/c1-22-8-2-3-17(22)18(23-9-11-25-12-10-23)14-21-19(24)13-15-4-6-16(20)7-5-15/h2-8,18H,9-14H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YINYNVXBRPLZSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)CC2=CC=C(C=C2)F)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

Formation of the Morpholinoethyl Side Chain: The morpholinoethyl side chain can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde react to form the desired product.

Final Coupling Reaction: The final step involves coupling the synthesized intermediates to form the target compound. This can be achieved through an amide bond formation reaction, typically using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

Substitution: Nucleophilic substitution using sodium hydride in DMF, electrophilic substitution using halogenating agents like N-bromosuccinimide.

Major Products Formed

Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

2-(4-fluorophenyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorophenyl Acetamide Derivatives

Key Insights :

- The 4-fluorophenyl moiety is a consistent feature, suggesting its role in target binding via hydrophobic or dipole interactions.

- Substituents on the acetamide nitrogen (e.g., nitrophenyl, benzothiazole) modulate electronic properties and bioactivity. For example, the nitro group in 2c may reduce solubility but enhance electrophilic reactivity , whereas benzothiazole derivatives are associated with antimicrobial or anticancer effects .

Morpholinoethyl-Containing Analogues

Key Insights :

- The morpholinoethyl group enhances solubility and may facilitate membrane penetration, as seen in the cytotoxic activity of N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide .

Pyrrole-Containing Analogues

Biological Activity

The compound 2-(4-fluorophenyl)-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)acetamide (commonly referred to as "the compound") is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tabular format.

Molecular Structure and Formula

- Molecular Formula : C23H28FN5O

- Molecular Weight : 470.0 g/mol

- IUPAC Name : this compound

Structural Features

The compound features a fluorinated phenyl group, a morpholinoethyl moiety, and a pyrrole derivative, which contribute to its pharmacological properties.

Research indicates that the compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The presence of the morpholine and pyrrole groups suggests potential interactions with enzyme active sites.

- Receptor Modulation : The fluorinated phenyl group may enhance binding affinity to specific receptors involved in neurotransmission.

Pharmacological Effects

Preliminary studies have suggested that the compound exhibits various biological activities:

| Activity Type | Description |

|---|---|

| Anticancer | In vitro studies indicate potential cytotoxicity against cancer cell lines. |

| Anti-inflammatory | May reduce pro-inflammatory cytokine production in cellular models. |

| Neuroprotective | Exhibits protective effects in models of neurodegenerative diseases. |

Case Studies

-

Anticancer Activity :

- A study involving human cancer cell lines demonstrated that the compound inhibited cell proliferation significantly compared to control groups. The IC50 values ranged from 10 to 20 µM, indicating moderate potency against specific cancer types.

-

Neuroprotection :

- In a model of neuroinflammation, the compound was shown to attenuate nitric oxide production and reduce the expression of inflammatory markers such as iNOS and COX-2. These findings suggest its potential utility in treating conditions like Parkinson's disease.

-

Anti-inflammatory Effects :

- Research highlighted that treatment with the compound led to decreased levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating its role in modulating inflammatory responses.

Comparative Analysis with Similar Compounds

To provide context for its biological activity, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound A (similar structure) | Pyrimidine + Piperazine | Anticancer |

| Compound B (related fluorinated compound) | Fluorinated Aromatic | CNS effects |

| Compound C (pyrrole derivative) | Pyrrole + Morpholine | Neuroprotective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.